4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride
Overview
Description
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride is a chemical compound with the molecular formula C11H14Cl2FN and a molecular weight of 250.14 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives .
Scientific Research Applications
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Other piperidine derivatives include substituted piperidines, spiropiperidines, and piperidinones.
Fluorinated Compounds: Compounds such as fluoropyridines and trifluoromethyl-containing drugs share similarities in terms of their fluorine content and potential biological activities.
Uniqueness
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties . Its combination of chloro and fluoro groups makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(2-chloro-5-fluorophenyl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMLNGRZKTVDLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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